molecular formula C24H21N3O B15034332 (3Z,5E)-1-benzyl-3,5-bis(pyridin-2-ylmethylidene)piperidin-4-one

(3Z,5E)-1-benzyl-3,5-bis(pyridin-2-ylmethylidene)piperidin-4-one

Katalognummer: B15034332
Molekulargewicht: 367.4 g/mol
InChI-Schlüssel: HUIUATWSEZRUIB-TVGQLCNQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3Z,5E)-1-Benzyl-3,5-bis[(pyridin-2-yl)methylidene]piperidin-4-one is a complex organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3Z,5E)-1-Benzyl-3,5-bis[(pyridin-2-yl)methylidene]piperidin-4-one typically involves the condensation of piperidin-4-one with pyridine-2-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

(3Z,5E)-1-Benzyl-3,5-bis[(pyridin-2-yl)methylidene]piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine rings, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups attached to the pyridine rings.

Wissenschaftliche Forschungsanwendungen

(3Z,5E)-1-Benzyl-3,5-bis[(pyridin-2-yl)methylidene]piperidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its interaction with biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of (3Z,5E)-1-Benzyl-3,5-bis[(pyridin-2-yl)methylidene]piperidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Piperidine derivatives: Compounds with similar piperidine structures but different substituents.

    Pyridine derivatives: Compounds with pyridine rings but different core structures.

Uniqueness

(3Z,5E)-1-Benzyl-3,5-bis[(pyridin-2-yl)methylidene]piperidin-4-one is unique due to its specific combination of piperidine and pyridine rings, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C24H21N3O

Molekulargewicht

367.4 g/mol

IUPAC-Name

(3Z,5E)-1-benzyl-3,5-bis(pyridin-2-ylmethylidene)piperidin-4-one

InChI

InChI=1S/C24H21N3O/c28-24-20(14-22-10-4-6-12-25-22)17-27(16-19-8-2-1-3-9-19)18-21(24)15-23-11-5-7-13-26-23/h1-15H,16-18H2/b20-14-,21-15+

InChI-Schlüssel

HUIUATWSEZRUIB-TVGQLCNQSA-N

Isomerische SMILES

C1/C(=C\C2=CC=CC=N2)/C(=O)/C(=C\C3=CC=CC=N3)/CN1CC4=CC=CC=C4

Kanonische SMILES

C1C(=CC2=CC=CC=N2)C(=O)C(=CC3=CC=CC=N3)CN1CC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.